2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
Key FTIR absorption bands include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows:
Computational Chemistry Studies of Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP-D3/def2-TZVP level predict a nearly planar geometry for the phenyl ring and acetyl group, with a dihedral angle of 2.5° between the two planes . Key findings include:
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C–Cl Bond Length (phenyl) | 1.74 Å |
| C–Cl Bond Length (acetyl) | 1.79 Å |
| O–H···O Hydrogen Bond Length | 1.85 Å |
The electrostatic potential map reveals electron-deficient regions near the chlorine atoms and electron-rich areas around the hydroxyl and carbonyl groups, influencing reactivity in electrophilic substitution reactions . Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbitals of adjacent C–Cl bonds, contributing to stabilization .
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAQBCPDPOPUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631232 | |
| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39066-18-7 | |
| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39066-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction yields the desired product with an 85% yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone serves as a valuable reagent in organic synthesis. It is used for the preparation of complex molecules, including various substituted phenolic compounds and heterocycles. Its chlorinated structure allows for diverse substitution reactions.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in drug development. It acts as a precursor in the synthesis of pharmaceutical compounds, including those targeting specific enzymes and proteins involved in disease pathways.
Biological Research
In biological studies, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to bind to active sites of enzymes can help elucidate biochemical pathways and cellular processes.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Case Study 2: Antioxidant Activity
In vitro assays evaluated the antioxidant activity of the compound using DPPH radical scavenging assays. Concentrations above 100 µM significantly reduced DPPH absorbance, indicating its potential as a natural antioxidant.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-ethylphenyl)ethanone
Uniqueness
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and hydroxy groups on the aromatic ring allows for diverse reactivity and applications in various fields .
Biological Activity
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, also known as 2-chloro-1-(3-chloro-4-hydroxyacetophenone), is an α-haloketone with the molecular formula and a molecular weight of 205.04 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
The compound features a chloro substituent at the second carbon of the ethanone moiety and a hydroxyl group on the aromatic ring. Its planar structure facilitates hydrogen bonding, enhancing its reactivity. The presence of multiple functional groups contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chlorinated acetophenones have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction through pathways such as caspase activation .
Toxicological Studies
Preliminary research highlights that this compound may exhibit irritant properties, necessitating caution during handling and application . The compound's reactivity, particularly due to its halogenated structure, raises concerns about potential toxicities associated with reactive metabolites.
Synthesis and Characterization
A study published in Acta Crystallographica reported the successful synthesis and characterization of this compound using various spectroscopic techniques, including X-ray diffraction. This research emphasized the compound's structural planarity and highlighted its potential as a building block in organic synthesis .
Interaction Studies
Interaction studies have begun to elucidate how this compound reacts with biological molecules. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the carbonyl carbon, suggesting that this compound could participate in nucleophilic attack reactions with biomolecules .
Comparative Analysis with Analog Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroacetophenone | Contains a single chloro group on acetophenone | Used as a reagent in organic synthesis |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Similar structure but with a para hydroxyl group | Exhibits different biological activity profiles |
| 3-Chloroacetophenone | Chlorination at the third position | Less studied; potential for different reactivity |
| 2-Bromo-1-(3-hydroxyphenyl)ethanone | Bromine instead of chlorine | May exhibit different chemical properties |
The unique combination of chloro and hydroxy groups in this compound enhances its reactivity compared to its analogs, potentially leading to varied biological activities .
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, describes acylation of 3-chloroaniline with 2-chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) at 0°C, yielding 44–78% purity after HPLC analysis. outlines a reflux method using anhydrous K₂CO₃ in ethanol for 6 hours, followed by recrystallization. Key factors include:
- Catalyst choice : K₂CO₃ promotes efficient deprotonation of phenolic hydroxyl groups.
- Temperature : Lower temperatures (0°C) reduce side reactions in acylation steps.
- Solvent selection : Ethanol or acetone ensures solubility and facilitates crystallization.
- Purification : Recrystallization (ethanol) or column chromatography improves purity .
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Acylation | 3-chloroaniline, 2-chloroacetyl chloride, 0°C, DCM/NaOH | 44–78% | HPLC >95% | |
| Alkylation | 4-hydroxyacetophenone, 4-chlorobenzyl chloride, K₂CO₃, ethanol reflux | Not specified | Recrystallized |
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and consult certified biohazard disposal services ( ).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; carbonyl at ~200 ppm) ( ).
- HPLC : Quantifies purity (>95% threshold for pharmacological studies) ( ).
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 218.99 [M+H]⁺) ( ).
- Elemental analysis : Validates C, H, N, Cl content within 0.3% theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and identifies hydrogen-bonding motifs. For example, used SHELX to resolve torsional angles in a dichlorophenyl derivative (R factor = 0.054). Key steps:
Q. How can researchers address contradictions in optimal reaction conditions (e.g., pH) for biocatalytic applications?
- Methodological Answer : highlights pH-dependent enantioselectivity in Acinetobacter sp.-mediated reductions. For 2-chloro-1-(2,4-dichlorophenyl)ethanone, optimal activity occurs at pH 7.6 (56.2% yield), conflicting with prior studies (pH 5.5). Mitigation strategies:
- Strain-specific optimization : Screen microbial libraries for pH tolerance.
- Buffer compatibility : Test phosphate vs. citrate buffers to stabilize enzyme conformations.
- Ionic strength adjustment : Maintain 0.05–0.2 M phosphate to avoid protein denaturation without compromising yield .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance electrophilicity ( ).
- Bioisosteric replacement : Substitute chlorine with fluorine to modulate lipophilicity (logP) while retaining activity ( ).
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., bacterial enzymes) .
Q. How can hydrogen-bonding patterns in crystal structures inform material design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
